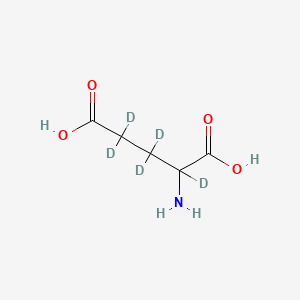

DL-Glutamic acid-d5

Description

Properties

IUPAC Name |

2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718716 | |

| Record name | (2,3,3,4,4-~2~H_5_)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14341-79-8 | |

| Record name | (2,3,3,4,4-~2~H_5_)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DL-Glutamic Acid-d5: A Technical Guide for Researchers and Drug Development Professionals

Introduction

DL-Glutamic acid-d5 is a stable isotope-labeled form of the non-essential amino acid, glutamic acid. In this deuterated variant, five hydrogen atoms on the carbon backbone (at positions 2, 3, and 4) have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a higher molecular weight. This key difference makes this compound an invaluable tool in analytical and metabolic research, particularly in studies utilizing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its primary applications lie in its use as an internal standard for the precise quantification of glutamic acid and as a tracer to investigate the dynamics of glutamate metabolism in biological systems.

Core Applications of this compound

The utility of this compound in scientific research is primarily centered around two key applications:

-

Internal Standard for Quantitative Analysis: In analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the precise quantification of endogenous metabolites can be challenging due to variations in sample preparation, injection volume, and instrument response. This compound serves as an ideal internal standard for glutamic acid measurement.[1] Added to a sample in a known quantity at an early stage of processing, it co-elutes with the unlabeled glutamic acid. By comparing the signal intensity of the analyte to that of the known quantity of the deuterated standard, accurate and precise quantification can be achieved, correcting for any experimental variability.

-

Metabolic Tracer: As a stable, non-radioactive isotopologue, this compound can be introduced into cellular or whole-organism systems to trace the metabolic fate of glutamate. Researchers can track the incorporation of the deuterium label into various downstream metabolites, providing insights into the flux and regulation of metabolic pathways involving glutamate. This is particularly crucial in understanding central carbon and nitrogen metabolism, the tricarboxylic acid (TCA) cycle, and neurotransmitter synthesis.[2]

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from analytical methods utilizing deuterated internal standards for amino acid analysis.

Table 1: UPLC-MS/MS Method Validation Parameters for Amino Acid Quantification

| Parameter | Glutamic Acid |

| Linearity Range (µM) | 0.2 - 200.0[3] |

| LLOQ (µM) | 0.2[3] |

| Intra-assay Precision (%CV) | < 10[4] |

| Inter-assay Precision (%CV) | < 10[4] |

| Accuracy (% Bias) | ± 15[5] |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data synthesized from multiple sources demonstrating typical performance.

Table 2: GC-MS Analysis of Amino Acids in Urine - Method Performance

| Parameter | Glutamic Acid |

| Linearity Range (µg/mL) | 1.0 - 300[6] |

| Limit of Detection (µg/mL) | 0.5[6] |

| Correlation Coefficient (r²) | > 0.99[6] |

| Recovery (%) | 85 - 115[7] |

Data represents typical performance characteristics of GC-MS methods for amino acid analysis following derivatization.

Experimental Protocols

Protocol 1: Quantification of Glutamic Acid in Plasma using UPLC-MS/MS with this compound Internal Standard

This protocol outlines a typical workflow for the quantification of glutamic acid in human plasma.

1. Sample Preparation:

- To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 2000 ng/mL in water).[4]

- Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4]

- Vortex the mixture for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C.[4]

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Analysis:

- LC System: ACQUITY UPLC I-Class or equivalent[3]

- Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm[3]

- Mobile Phase A: Water with 0.1% Formic Acid[3]

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid[3]

- Gradient: A typical gradient would start at low %B, ramp up to a high %B to elute the analytes, followed by a wash and re-equilibration. For example: 0-0.5 min, 4% B; 0.5-2.5 min, 4-10% B; 2.5-5.0 min, 10-28% B; 5.0-5.1 min, 28-95% B; 5.1-6.1 min, 95% B; 6.1-7.5 min, 4% B.[3]

- Flow Rate: 0.6 mL/min[3]

- Injection Volume: 2 µL[3]

- MS System: Triple quadrupole mass spectrometer[1]

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- MRM Transitions:

- Glutamic Acid: Precursor ion (m/z) -> Product ion (m/z)

- This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized for the instrument)

3. Data Analysis:

- Quantify the concentration of glutamic acid by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled glutamic acid and a fixed concentration of the internal standard.

Protocol 2: Metabolic Tracing of Glutamate using this compound

This protocol provides a general framework for a stable isotope tracing experiment in a cell culture model.

1. Cell Culture and Labeling:

- Culture cells of interest to the desired confluency.

- Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration will depend on the specific experimental goals and cell type.

- Incubate the cells for various time points to allow for the uptake and metabolism of the labeled glutamate.

2. Metabolite Extraction:

- At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

- Extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).

- Scrape the cells and collect the cell lysate.

- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis:

- Analyze the metabolite extracts using an LC-MS/MS method optimized for the separation and detection of amino acids and related metabolites.

- Monitor for the incorporation of deuterium into downstream metabolites of glutamate (e.g., other amino acids, TCA cycle intermediates).

4. Data Analysis:

- Determine the isotopic enrichment in the targeted metabolites by analyzing the mass isotopologue distribution.

- Calculate the fractional contribution of glutamate to the synthesis of these metabolites.

- Metabolic flux analysis can be performed using specialized software to model the flow of the deuterium label through the metabolic network.

Visualizations

Glutamate Metabolism and Tracing

The following diagram illustrates the central role of glutamate in metabolism and how this compound can be used to trace its conversion into key downstream metabolites.

Caption: Metabolic fate of this compound as a tracer in central metabolism.

Experimental Workflow for Quantitative Analysis

The following diagram outlines the logical steps involved in a typical quantitative analysis experiment using this compound as an internal standard.

Caption: Workflow for amino acid quantification using an internal standard.

References

- 1. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]

- 2. 13N as a tracer for studying glutamate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct extract derivatization for determination of amino acids in human urine by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

physical and chemical properties of DL-Glutamic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the physical and chemical properties of DL-Glutamic acid-d5, a deuterated isotopologue of glutamic acid. This compound is a critical tool in various research applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification of glutamic acid.

Core Physical and Chemical Properties

This compound, with the chemical formula C5H4D5NO4, is a stable, non-radioactive isotopic variant of DL-Glutamic acid.[1][2] The incorporation of five deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, a key feature utilized in analytical methodologies.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C5H4D5NO4 | [1][2] |

| Molecular Weight | 152.16 g/mol | [2][3][4][5] |

| Exact Mass | 152.08454150 Da | [3] |

| CAS Number | 14341-79-8 | [2][6] |

| Melting Point | 205 °C (decomposes) (for L-Glutamic acid-d5) | [5] |

| Solubility | Slightly soluble in water. | [1] |

| Appearance | Solid | [1][5] |

| Isotopic Purity | ≥97-99% deuterated forms (d1-d5) | [1][4][5] |

Experimental Protocols

Quantification of Glutamic Acid using LC-MS/MS with this compound as an Internal Standard

This compound is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to accurately quantify glutamic acid in biological matrices. Its chemical similarity to the analyte ensures comparable extraction efficiency and ionization response, while its distinct mass allows for separate detection.

Sample Preparation:

-

Precipitation: To 50 µL of a biological sample (e.g., plasma), add 150 µL of a protein precipitation solution, such as acetonitrile or methanol. This solution should contain this compound at a known concentration.

-

Vortexing: Thoroughly mix the sample and precipitation solution by vortexing for approximately 30 seconds.

-

Centrifugation: Pellet the precipitated proteins by centrifuging the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the resulting supernatant, which contains the analyte and the internal standard, to a new microcentrifuge tube or a 96-well plate for subsequent LC-MS/MS analysis.[7]

Method Validation:

For reliable quantification, the analytical method should be validated according to established guidelines. Key parameters to assess include:

-

Specificity and Selectivity: Ensure no interfering peaks are present at the retention times of the analyte and internal standard by analyzing blank matrix samples.

-

Linearity: Establish a calibration curve by analyzing a series of standards with known concentrations to demonstrate a linear relationship between the analyte/internal standard peak area ratio and concentration.[7]

Glutamate Signaling Pathways

Glutamic acid is the most abundant excitatory neurotransmitter in the mammalian central nervous system.[8][9] It plays a crucial role in a vast array of neuronal functions, including learning, memory, and synaptic plasticity.[9][10] Glutamate exerts its effects by binding to and activating both ionotropic and metabotropic receptors on postsynaptic neurons.[8][9][10]

The Glutamate-Glutamine Cycle

The concentration of glutamate in the synaptic cleft is tightly regulated by the glutamate-glutamine cycle, a process involving both neurons and glial cells (astrocytes). This cycle ensures a steady supply of glutamate for neurotransmission while preventing excitotoxicity.[8][11]

Caption: The Glutamate-Glutamine Cycle.

Glutamate Receptor Signaling Overview

Upon release into the synaptic cleft, glutamate binds to ionotropic and metabotropic receptors, initiating downstream signaling cascades. Ionotropic receptors (e.g., NMDA, AMPA) are ligand-gated ion channels that mediate fast excitatory neurotransmission.[8] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic activity more slowly.[10][12]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 14341-79-8 | LGC Standards [lgcstandards.com]

- 3. D-Glutamic Acid-d5 | C5H9NO4 | CID 56845930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Glutamic acid (2,3,3,4,4-Dâ , 97-98%) - Cambridge Isotope Laboratories, DLM-556-0.1 [isotope.com]

- 5. L -谷氨酸-2,3,3,4,4-d 5 97 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. DL-Glutamic acid (2,3,3,4,4-Dâ , 97%) - Cambridge Isotope Laboratories, DLM-357-0.25 [isotope.com]

- 7. benchchem.com [benchchem.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Glutamic acid - Wikipedia [en.wikipedia.org]

- 10. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutamic Acid: Synthesis, Pathways, Receptors, Uses And More [prepladder.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Deuterated Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for producing deuterated glutamic acid, a crucial isotopically labeled compound in pharmaceutical research, metabolic studies, and structural biology. The selective replacement of hydrogen with deuterium can significantly alter a drug's metabolic profile, potentially improving its pharmacokinetic properties and reducing toxicity.[1] This document details established chemical and biological synthesis routes, providing experimental protocols and comparative data to aid researchers in selecting the most suitable method for their application.

Chemical Synthesis Methods

Chemical synthesis offers precise control over the location and extent of deuterium incorporation. The main strategies include multi-step synthesis from deuterated precursors, catalytic deuteration of unsaturated intermediates, and direct hydrogen-deuterium (H/D) exchange.

Multi-Step Synthesis from Deuterated Precursors

One of the most robust methods for producing highly deuterated glutamic acid involves a multi-step chemical synthesis starting from simple deuterated building blocks. A well-documented example is the synthesis of DL-glutamic acid-d5, which achieves high levels of isotopic enrichment.[2][3]

This synthesis pathway involves the preparation of deuterated succinic acid followed by bromination and subsequent reaction with the sodium salt of acetylaminomalonic ester. The detailed experimental procedures for each step are described by Blomquist, Hiscock, and Harpp in the Journal of Organic Chemistry (1966, 31(12), 4121-7).[2] The general workflow is outlined below.

Caption: Workflow for the multi-step synthesis of this compound.

Catalytic Deuteration of Unsaturated Pyroglutamate Derivatives

This method provides stereoselective access to deuterated glutamic acid by introducing deuterium across a double bond in a cyclic precursor. The key intermediate, a 3,4-didehydropyroglutamate derivative, is synthesized from L-pyroglutamic acid. Catalytic deuteration followed by hydrolysis yields the final product.[4]

The protocol involves the synthesis of a protected 3,4-didehydropyroglutamate, followed by catalytic deuteration and deprotection.

-

Preparation of Unsaturated Pyroglutamate: The starting protected pyroglutamate is converted to its 3,4-didehydro derivative via a selenenylation-oxidative deselenenylation method.

-

Catalytic Deuteration: A suspension of Palladium(II) oxide (PdO, e.g., 120 mg) in deuterated methanol (MeOD, 10 mL) is stirred under a deuterium gas atmosphere for 30 minutes. A solution of the unsaturated pyroglutamate (e.g., 1.80 mmol) in MeOD (20 mL) is added dropwise to the catalyst suspension. The mixture is stirred for an additional 30 minutes. The catalyst is then removed by filtration through Celite.

-

Deprotection and Purification: The solvent is evaporated to yield the deuterated pyroglutamate. This intermediate is then deprotected by refluxing in 1M HCl. The final (2S,3S,4R)-[3,4-²H₂]glutamic acid is purified by ion-exchange chromatography.

This method achieves a quantitative yield for the deuteration step and an 84% yield for the final hydrolysis and purification. However, a notable drawback is the partial racemization at the α-position, resulting in an enantiomeric excess (ee) of approximately 63%.

Caption: General workflow for deuterated glutamic acid via pyroglutamate.

Direct Hydrogen-Deuterium (H/D) Exchange

Direct H/D exchange is an efficient method for introducing deuterium into amino acids using a deuterium source, typically D₂O, and a metal catalyst. Platinum on carbon (Pt/C) is a common catalyst for this reaction. This method can lead to extensive deuteration but may also cause racemization.

-

Reaction Setup: A mixture of the amino acid (e.g., 1 g), Pt/C catalyst (e.g., 3 wt% Pt, 0.40 g), a co-solvent such as 2-propanol (4 mL), and deuterium oxide (D₂O, 40 mL) is loaded into a high-pressure reactor.

-

Deuteration: The mixture is heated to a specified temperature (e.g., 100–230 °C) and stirred continuously for 24 hours to several days. Note: For glutamic acid, significant decomposition has been observed at 200 °C, suggesting that lower temperatures or alternative catalysts like Palladium (Pd) may be necessary.[5]

-

Work-up and Purification: After cooling, the catalyst is removed by filtration (e.g., through Celite and a 0.22 µm filter). The filtrate is evaporated to dryness under reduced pressure to yield the crude deuterated amino acid. Further purification can be achieved by washing with a suitable solvent like ethanol.

Biological Synthesis Methods

Biological methods leverage the specificity of enzymes or whole microbial systems to produce deuterated glutamic acid, often with high stereoselectivity.

Microbial Fermentation in Deuterated Media

The industrial production of L-glutamic acid predominantly uses fermentation with the bacterium Corynebacterium glutamicum.[6][7] While specific protocols for producing deuterated glutamic acid with this organism are not widely published, a generalized approach can be adapted from protocols for expressing deuterated proteins in E. coli.[8] This method relies on adapting the microorganism to grow in a medium where H₂O is replaced with D₂O, leading to the incorporation of deuterium into all newly synthesized biomolecules, including amino acids.

-

Cell Adaptation: C. glutamicum cells are gradually adapted to grow in increasing concentrations of D₂O. This is a critical step, as high concentrations of D₂O can be toxic to cells. The process may start by growing an inoculum in standard medium (e.g., LB broth), then transferring it to a medium with 50% D₂O, followed by 75% D₂O, and finally to a production medium with >98% D₂O.[8]

-

Fermentation: The adapted culture is used to inoculate a fermentation tank containing a deuterated production medium. The medium composition is based on standard recipes for glutamic acid production, but with H₂O replaced by D₂O and potentially using a deuterated carbon source (e.g., glucose-d₇) for maximum incorporation. Key fermentation parameters like pH (pD), temperature, and aeration are maintained at optimal levels for C. glutamicum (e.g., pD 7.0, 30-35°C).[9]

-

Extraction and Purification: After fermentation (typically 48-72 hours), the bacterial cells are removed from the broth by centrifugation or filtration. The deuterated L-glutamic acid is then recovered from the supernatant, often by crystallization at its isoelectric point or through ion-exchange chromatography.

The yield and level of deuterium incorporation for this method are highly dependent on the successful adaptation of the microbial strain and the composition of the deuterated medium.

Caption: Generalized workflow for microbial production of deuterated glutamic acid.

Enzymatic Resolution of Racemic Deuterated Glutamic Acid

Many chemical synthesis methods, particularly H/D exchange, produce a racemic (DL) mixture of deuterated glutamic acid.[10] Enzymatic resolution is a highly effective technique to separate the desired L- or D-enantiomer. This process often involves acylating the racemic amino acid and then using a stereoselective enzyme, such as aminoacylase, to hydrolyze the acyl group from only one of the enantiomers.

-

Acylation: The synthesized racemic deuterated glutamic acid is first converted to N-acetyl-DL-glutamic acid.

-

Enzymatic Hydrolysis: The N-acetyl-DL-glutamic acid is dissolved in water, and the pH is adjusted. A stereoselective aminoacylase is added to the solution. The reaction is maintained under optimal conditions (e.g., 38°C, enzyme:substrate ratio of 1:75.6) for a set period (e.g., 40 hours). The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding deuterated L-glutamic acid and unreacted N-acetyl-D-glutamic acid.

-

Separation: The resulting mixture is separated based on the different chemical properties of the free amino acid and the acetylated form. For example, the pH can be adjusted to precipitate one of the components, or chromatographic methods can be used. The N-acetyl-D-glutamic acid can be hydrolyzed chemically to obtain the pure D-enantiomer.

This method can achieve high yields (e.g., 88.8%) and excellent optical purity (>99%).[10]

Comparative Summary of Synthesis Methods

The choice of synthesis method depends on the desired level of deuteration, stereochemical purity, required quantity, and available resources. The following table summarizes the key quantitative parameters of the described methods.

| Synthesis Method | Deuteration Position(s) | Typical Yield | Isotopic Purity (%D) | Enantiomeric Purity | Key Advantages | Key Disadvantages |

| Multi-Step Chemical Synthesis | 2,3,3,4,4-d₅ | ~40-50% overall | >99% | Racemic (DL) | High, specific deuteration | Multiple steps, complex |

| Catalytic Deuteration | 3,4-d₂ | ~84% (final step) | High | Partial racemization (~63% ee) | Stereoselective introduction of D₂ | Potential for racemization |

| Direct H/D Exchange (Pt/C) | Multiple (α, β, γ) | Variable | High | Racemic (DL) | Simple, high deuteration levels | Racemization, potential decomposition |

| Microbial Fermentation | Perdeuterated | Strain-dependent | High | High (L-isomer) | Produces pure L-enantiomer | Requires cell adaptation, specialized media |

| Enzymatic Resolution | (Separation) | ~89% | (Maintained) | >99% ee | High optical purity | Requires racemic starting material |

Conclusion

The synthesis of deuterated glutamic acid can be achieved through several distinct and effective routes. Multi-step chemical synthesis offers unparalleled control over the specific positions of deuterium atoms, achieving very high isotopic purity, albeit at the cost of a lengthy and complex procedure that yields a racemic product. Catalytic deuteration of pyroglutamate precursors provides a more direct route to stereospecifically labeled glutamic acid, though challenges with racemization must be addressed. For achieving high levels of non-specific deuteration, direct H/D exchange is a straightforward method, but it also results in a racemic mixture and requires careful optimization to avoid product degradation.

On the biological front, microbial fermentation using adapted organisms like C. glutamicum in heavy water represents a promising avenue for the direct production of the enantiomerically pure L-isomer, although the methodology is less documented and requires significant biological expertise. Finally, for applications demanding high enantiomeric purity from a racemic chemical synthesis, enzymatic resolution stands out as a highly efficient and selective method for separating the L- and D-forms. The selection of an optimal synthesis strategy will ultimately be guided by the specific requirements of the final application, balancing the need for isotopic purity, stereospecificity, yield, and scalability.

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. Deuterated amino acids. 3. Synthesis of DL-Aspartic-2,3,3-d-3 acid, L-glutamic-2,3,3,4,4-d-5 acid, L-asparagine-2,3,3-d-3, and L-Glutamine-2,3,3,4,4-d-5 1,2a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of highly deuterated amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corynebacterium glutamicum as a Host for Synthesis and Export of d-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Fermentative Production of d-Alanine and Other d-Amino Acids by Metabolically Engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to DL-Glutamic Acid-d5: Isotopic Purity and Enrichment

This technical guide provides a comprehensive overview of DL-Glutamic acid-d5, a deuterated form of the non-essential amino acid glutamic acid. Intended for researchers, scientists, and professionals in drug development, this document details the isotopic purity and enrichment levels of commercially available this compound, outlines the analytical methodologies for its characterization, and illustrates its primary application as an internal standard in quantitative analyses.

Introduction

This compound is a stable isotope-labeled analog of DL-Glutamic acid, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable tool in mass spectrometry-based quantitative studies, particularly in proteomics, metabolomics, and clinical diagnostics.[1] Its primary application is as an internal standard to ensure accuracy and precision in the quantification of natural glutamic acid in various biological matrices.[2][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variability during sample preparation and analysis.[3]

Isotopic Purity and Enrichment Levels

The isotopic purity and enrichment of this compound are critical parameters that define its quality and suitability for use as an internal standard. Isotopic purity refers to the percentage of the molecule that contains the desired isotopic label, while isotopic enrichment specifies the percentage of a particular atom that is the desired isotope. Commercially available this compound exhibits high levels of isotopic purity and enrichment, as summarized in the table below.

| Supplier | Isotopic Purity/Enrichment | Chemical Purity | CAS Number |

| Sigma-Aldrich | 97 atom % D[4] | 98% (CP)[4] | 14341-79-8[5] |

| Sigma-Aldrich | 98 atom % D[5] | - | 14341-79-8[5] |

| Cambridge Isotope Laboratories | 97%[6][7] | 98%[6] | 14341-79-8[6] |

| Cayman Chemical | ≥99% deuterated forms (d1-d5)[8] | - | 14341-88-9[8] |

| MedchemExpress | 99.91%[2] | - | - |

| LGC Standards | >95% by NMR[9] | 99.33% (ELSD)[9] | 14341-79-8[10] |

Table 1: Summary of Quantitative Data for this compound

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity and enrichment of deuterated compounds like this compound relies on sophisticated analytical techniques. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the isotopic distribution of a molecule. For this compound, electron ionization (EI) or electrospray ionization (ESI) sources can be used to generate ions, which are then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum reveals the relative abundance of the unlabeled (d0), partially deuterated (d1-d4), and fully deuterated (d5) forms of glutamic acid.

Experimental Protocol: Isotopic Enrichment Analysis by LC-MS/MS

-

Standard and Sample Preparation :

-

Chromatographic Separation :

-

Employ a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system to separate glutamic acid from other components in the sample.[3]

-

A common mobile phase consists of an aqueous solution with a small percentage of an organic solvent (e.g., acetonitrile) and an acid modifier (e.g., formic acid).[3]

-

-

Mass Spectrometric Detection :

-

The eluent from the chromatography column is introduced into the mass spectrometer.

-

The mass spectrometer is operated in a mode that allows for the detection and quantification of both the unlabeled glutamic acid and the deuterated internal standard. This is typically done using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

-

The isotopic enrichment is calculated by comparing the peak areas of the deuterated and non-deuterated species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the deuterium labels and assess the isotopic purity. 2H (Deuterium) NMR is particularly useful for directly observing the deuterium signals.

Experimental Protocol: Isotopic Purity Analysis by NMR

-

Sample Preparation : Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., D2O).

-

Data Acquisition : Acquire the 1H and 2H NMR spectra using a high-field NMR spectrometer.

-

Data Analysis :

-

In the 1H NMR spectrum, the absence or significant reduction of signals corresponding to the C2, C3, and C4 protons confirms successful deuteration at these positions.

-

The 2H NMR spectrum will show signals corresponding to the deuterium atoms, and their integration can be used to determine the relative isotopic abundance at each labeled position.

-

The overall isotopic purity can be estimated from the integration of the residual proton signals in the 1H NMR spectrum.[9][11]

-

Application: Use as an Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of glutamic acid in complex matrices by isotope dilution mass spectrometry.[12] The workflow for this application is depicted below.

Figure 1: Experimental workflow for the quantification of glutamic acid using this compound as an internal standard.

Conclusion

This compound is a high-quality, isotopically labeled compound essential for accurate and reliable quantification of glutamic acid in various research and development settings. Its high isotopic purity and enrichment, verified by robust analytical methods such as mass spectrometry and NMR spectroscopy, make it an ideal internal standard. The methodologies and data presented in this guide provide researchers with the necessary information to effectively utilize this compound in their quantitative workflows.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. L-Glutamic acid-2,3,3,4,4-d5 97 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. DL-谷氨酸-2,3,3,4,4-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. DL-Glutamic acid (2,3,3,4,4-Dâ , 97%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. DL-Glutamic acid (2,3,3,4,4-Dâ , 97%) - Cambridge Isotope Laboratories, DLM-357-0.25 [isotope.com]

- 8. caymanchem.com [caymanchem.com]

- 9. lgcstandards.com [lgcstandards.com]

- 10. This compound | CAS 14341-79-8 | LGC Standards [lgcstandards.com]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. medchemexpress.com [medchemexpress.com]

A Technical Guide to High-Purity DL-Glutamic Acid-d5 for Researchers and Drug Development Professionals

Introduction: This guide provides an in-depth overview of high-purity deuterated DL-Glutamic acid (DL-Glutamic acid-d5), a stable isotope-labeled amino acid crucial for a range of applications in research and pharmaceutical development. Its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies offers high precision and accuracy. This document outlines the key commercial suppliers, their product specifications, relevant experimental protocols, and the metabolic pathways where this compound is instrumental.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable suppliers specializing in stable isotope-labeled compounds. The following tables summarize the product specifications from leading vendors to facilitate comparison.

Table 1: Commercial Suppliers of High-Purity this compound

| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity | Available Pack Sizes |

| LGC Standards | This compound | 14341-79-8 | >95% | >95% by NMR | 10 mg, 25 mg |

| Cambridge Isotope Laboratories, Inc. | DL-Glutamic acid (2,3,3,4,4-D₅, 97%) | 14341-79-8 | 98% | 97% | 0.25 g |

| Sigma-Aldrich | DL-Glutamic acid-2,3,3,4,4-d5 | 14341-79-8 | 98 atom % D | Not specified | Custom packaging available |

| MedchemExpress | This compound | 14341-79-8 | Not specified | Not specified | 1 mg, 5 mg, 10 mg |

| Toronto Research Chemicals (TRC) | This compound | 14341-79-8 | Not specified | Not specified | 10 mg |

Note: Purity specifications and available quantities are subject to change. Researchers should consult the respective supplier's website or Certificate of Analysis for the most current information.

It is important to note that while the user requested information on the racemic mixture (DL-), several suppliers also offer the individual deuterated enantiomers, D-Glutamic acid-d5 and L-Glutamic acid-d5. These can be critical for stereospecific metabolic studies.

Table 2: Suppliers of D- and L-Glutamic acid-d5 Enantiomers

| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity/Enrichment |

| Cayman Chemical | D-Glutamic Acid-d5 | 14341-88-9 | ≥99% deuterated forms (d1-d5) | Not specified |

| Cambridge Isotope Laboratories, Inc. | L-Glutamic acid (2,3,3,4,4-D₅, 98%) | 2784-50-1 | 98% | Not specified |

| Sigma-Aldrich | L-Glutamic acid-2,3,3,4,4-d5 | Not specified | 98% (CP) | 97 atom % D |

| MedchemExpress | D-Glutamic acid-d5 | Not specified | 99.91% | Not specified |

Applications in Research and Drug Development

Deuterium-labeled amino acids like this compound are invaluable tools in modern scientific research.[1] The substitution of hydrogen with deuterium creates a heavier, stable isotope that can be readily distinguished by mass spectrometry and nuclear magnetic resonance, without significantly altering the compound's biological activity.[1]

Key applications include:

-

Internal Standard for Quantitative Analysis: this compound is widely used as an internal standard for the accurate quantification of glutamic acid in various biological matrices by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4][5]

-

Metabolic Tracing: This labeled compound serves as a tracer to study metabolic pathways in vivo and in vitro.[1][5] Researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites, providing insights into protein turnover rates and metabolic networks.[1]

-

Neurotransmitter Research: As glutamic acid is a primary excitatory neurotransmitter, its deuterated analog is used in neuroscience to study its role in synaptic transmission and neuronal metabolism.[6][7]

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuterated compounds are increasingly used in drug discovery to investigate the metabolic fate of drugs and to potentially improve their pharmacokinetic profiles.[4]

Experimental Protocols

While specific protocols should be optimized for the instrument and matrix being analyzed, the following provides a general framework for common applications of this compound.

Quantification of Glutamic Acid in Biological Samples using LC-MS/MS

This protocol outlines a method for the analysis of glutamic acid in a biological matrix, such as cell culture media, using this compound as an internal standard.

1. Sample Preparation:

- To a known volume of the biological sample, add a precise amount of this compound solution of a known concentration.

- Precipitate proteins by adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol).

- Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

- Carefully collect the supernatant for analysis.

2. Chromatographic Separation:

- Utilize a suitable HPLC or UHPLC system equipped with a column appropriate for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

- The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile).

3. Mass Spectrometric Detection:

- Employ a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

- Optimize the MRM transitions for both unlabeled glutamic acid and the deuterated internal standard (this compound). This involves selecting the precursor ion and a specific product ion for each analyte.

- The ratio of the peak area of the endogenous glutamic acid to the peak area of the this compound internal standard is used to calculate the concentration of glutamic acid in the original sample.

In Vitro Metabolic Labeling with this compound

This protocol describes a general workflow for tracing the metabolic fate of glutamic acid in a cell culture system.

1. Cell Culture and Labeling:

- Culture cells of interest in a standard growth medium.

- Replace the standard medium with a medium containing a known concentration of this compound.

- Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled amino acid.

2. Metabolite Extraction:

- After the incubation period, wash the cells with a cold buffer to remove any remaining extracellular labeled compound.

- Lyse the cells and extract the metabolites using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

3. Analysis by Mass Spectrometry:

- Analyze the cell extract using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to identify and quantify metabolites that have incorporated the deuterium label.

- By tracking the appearance of the deuterium label in various downstream metabolites, the activity of specific metabolic pathways can be elucidated.

Signaling Pathways and Metabolic Networks

Glutamic acid is a central node in cellular metabolism, participating in numerous biochemical reactions.[8] this compound can be used to trace the flow of carbon and nitrogen through these pathways.

Glutamate Metabolism

Glutamate is a non-essential amino acid that can be synthesized in the body and is involved in the biosynthesis of proteins and nucleic acids.[9][10][11] It serves as a precursor for the synthesis of other amino acids like proline and arginine.[9] The diagram below illustrates the central role of glutamate in cellular metabolism.

Caption: Central role of Glutamate in cellular metabolism.

The Glutamate-Glutamine Cycle in the Central Nervous System

In the brain, the glutamate-glutamine cycle is essential for maintaining the supply of the neurotransmitter glutamate.[12] This cycle involves the interplay between neurons and astrocytes.

Caption: The Glutamate-Glutamine cycle between neurons and astrocytes.

Conclusion

High-purity this compound is an indispensable tool for researchers, scientists, and drug development professionals. Its utility as an internal standard ensures accurate quantification of glutamic acid, while its role as a metabolic tracer provides deep insights into complex biological systems. The availability of this compound from multiple commercial suppliers, along with established analytical methodologies, facilitates its integration into a wide array of research and development workflows. The careful selection of a supplier based on purity and available specifications is critical to ensure the reliability and reproducibility of experimental results.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. labmix24.com [labmix24.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Glutamic acid - Wikipedia [en.wikipedia.org]

- 9. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A pathway map of glutamate metabolism | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Glutamate–glutamine cycle - Wikipedia [en.wikipedia.org]

The Role of DL-Glutamic Acid-d5 in Metabolic Pathway Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of DL-Glutamic acid-d5 in metabolic pathway tracing. Stable isotope tracing is a powerful methodology for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the metabolic fate of key molecules in various biological systems. This compound, a deuterated form of the pivotal amino acid glutamic acid, serves as a critical tool in these investigations, primarily utilized as an internal standard for mass spectrometry-based metabolomics and as a tracer to follow the intricate network of metabolic reactions involving glutamate.

Core Principles of Stable Isotope Tracing with this compound

Stable isotope tracing involves the introduction of a labeled molecule, such as this compound, into a biological system, such as cell cultures or in vivo models. The deuterium atoms on the glutamic acid molecule act as a "tag," allowing researchers to track its journey and incorporation into downstream metabolites. This technique provides invaluable insights into the activity of specific enzymes and the overall flux through metabolic networks. The primary applications for this compound include its use as an internal standard for accurate quantification of unlabeled glutamic acid and as a tracer to map the metabolic fate of the glutamate carbon and nitrogen backbone.[1]

The non-radioactive nature of stable isotopes like deuterium makes them safe for use in a wide range of experimental settings. The key analytical technique for detecting and quantifying these labeled molecules is mass spectrometry (MS), often coupled with liquid chromatography (LC) for separation of complex biological mixtures.

Data Presentation: Quantitative Analysis of Glutamate Metabolism

The use of this compound as an internal standard allows for precise and accurate quantification of endogenous glutamic acid and its metabolites. The following tables represent typical quantitative data obtained from a stable isotope tracing experiment using this compound in a cancer cell line known for its reliance on glutamine metabolism.

Table 1: LC-MS/MS Parameters for Glutamate and Related Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Glutamic acid | 148.06 | 84.04 | 15 |

| This compound | 153.09 | 89.06 | 15 |

| α-Ketoglutarate | 147.03 | 101.02 | 12 |

| L-Glutamine | 147.08 | 84.04 | 18 |

| Succinate | 117.02 | 73.03 | 10 |

| Fumarate | 115.01 | 71.01 | 13 |

| Malate | 133.01 | 115.00 | 10 |

| Citrate | 191.02 | 111.01 | 15 |

Table 2: Relative Abundance of Isotopologues in TCA Cycle Intermediates

This table illustrates the incorporation of the d5-label from this compound into key metabolites of the Tricarboxylic Acid (TCA) cycle after a 24-hour incubation period. The "M+n" notation indicates the mass isotopologue with 'n' deuterium atoms incorporated.

| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 |

| α-Ketoglutarate | 25% | 5% | 10% | 15% | 30% | 15% |

| Succinate | 40% | 8% | 15% | 20% | 12% | 5% |

| Fumarate | 55% | 10% | 12% | 15% | 6% | 2% |

| Malate | 50% | 12% | 15% | 13% | 7% | 3% |

| Citrate | 60% | 15% | 10% | 8% | 5% | 2% |

Experimental Protocols

Detailed methodologies are essential for the successful implementation of metabolic tracing studies using this compound. Below are representative protocols for cell culture and in vivo experiments.

In Vitro Cell Culture Protocol

This protocol outlines the steps for a stable isotope tracing experiment using this compound in adherent cell culture.

-

Cell Seeding and Growth:

-

Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

-

Culture cells in standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO2.

-

-

Stable Isotope Labeling:

-

Prepare labeling medium by supplementing glutamine-free DMEM with 2 mM this compound and 10% dialyzed fetal bovine serum (dFBS). The use of dFBS is crucial to minimize the presence of unlabeled glutamic acid.

-

When cells reach the desired confluency, aspirate the standard growth medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add the prepared labeling medium to the cells and return them to the incubator for the desired time course (e.g., 0, 1, 4, 8, 24 hours).

-

-

Metabolite Quenching and Extraction:

-

To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold 0.9% NaCl solution.

-

Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

-

Scrape the cells from the plate in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).[2][3][4][5]

-

-

LC-MS/MS Analysis:

-

Inject the resuspended sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).

-

Detect and quantify the mass isotopologues of glutamic acid and its downstream metabolites using the mass spectrometer in multiple reaction monitoring (MRM) or full scan mode.

-

In Vivo Animal Protocol (Rodent Model)

This protocol provides a general framework for an in vivo stable isotope tracing study using this compound in a rodent model.

-

Animal Acclimation and Diet:

-

Acclimate animals to the experimental conditions for at least one week.

-

Provide a standard chow diet and water ad libitum.

-

-

Tracer Administration:

-

Prepare a sterile solution of this compound in saline.

-

Administer the tracer via intraperitoneal (IP) injection or intravenous (IV) infusion. The dosage and administration route will depend on the specific research question. A typical dose for a bolus IP injection might be 2 mg/g of body weight.[6]

-

-

Tissue Collection:

-

At predetermined time points after tracer administration, euthanize the animals according to approved protocols.

-

Rapidly dissect the tissues of interest (e.g., liver, brain, tumor) and immediately freeze them in liquid nitrogen to quench metabolism.

-

Store the frozen tissues at -80°C until metabolite extraction.

-

-

Metabolite Extraction from Tissue:

-

Weigh a small piece of the frozen tissue (e.g., 20-50 mg).

-

Homogenize the tissue in a pre-chilled solvent mixture, such as 80% methanol, using a bead beater or other appropriate homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet the tissue debris.

-

Collect the supernatant containing the metabolites.

-

Dry and resuspend the metabolite extract as described in the in vitro protocol.

-

-

LC-MS/MS Analysis:

-

Analyze the tissue extracts using the same LC-MS/MS methodology as for the in vitro samples.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the use of this compound in metabolic tracing.

Caption: General experimental workflow for stable isotope tracing.

Caption: Glutamate metabolism and its entry into the TCA cycle.

Caption: Logical flow of a stable isotope tracing experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]

- 6. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Mechanistic Biology: A Technical Guide to Stable Isotopes in Research

An in-depth guide for researchers, scientists, and drug development professionals on the fundamental principles and applications of stable isotope tracers.

Stable isotope labeling has emerged as an indispensable tool in modern biological and pharmaceutical research, offering unparalleled insights into the dynamic nature of metabolic networks and drug disposition. By replacing atoms in a molecule with their heavier, non-radioactive counterparts, scientists can trace the fate of these labeled compounds through complex biological systems with high precision and safety. This guide delves into the core principles of stable isotope utilization, provides detailed experimental methodologies, and showcases the power of this technology in elucidating metabolic pathways and accelerating drug development.

Core Principles of Stable Isotope Labeling

Stable isotopes are non-radioactive forms of elements that contain the same number of protons but a different number of neutrons, resulting in a greater atomic mass.[1] Commonly used stable isotopes in metabolic research include carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H).[2] The fundamental principle behind their use is that these heavier isotopes are chemically identical to their more abundant, lighter counterparts (e.g., ¹²C, ¹⁴N, ¹H) and are processed by enzymes in the same manner.[3] This chemical identity allows them to act as tracers without altering the biological activity of the molecule.[3]

When a stable isotope-labeled compound (e.g., [U-¹³C]-glucose) is introduced into a biological system, it is taken up by cells and enters metabolic pathways. As the labeled substrate is metabolized, the heavy isotopes are incorporated into downstream metabolites. The pattern and extent of this incorporation can be precisely measured using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][4]

Isotope Fractionation: It is important to note the phenomenon of isotope fractionation, where processes can slightly favor one isotope over another due to mass differences. Kinetic fractionation occurs in irreversible reactions where lighter isotopes tend to react faster, while equilibrium fractionation happens in reversible reactions where the heavier isotope often concentrates in the more stable chemical bond.[5][6] While these effects are generally small in biological systems, they are a fundamental consideration in the interpretation of stable isotope data.

Key Applications in Research and Drug Development

The ability to track molecular transformations in vivo makes stable isotopes a powerful tool across various scientific disciplines.

-

Metabolic Research and Flux Analysis: Stable isotope labeling is the gold standard for quantifying the rates (fluxes) of metabolic reactions.[2][4] Techniques like ¹³C Metabolic Flux Analysis (¹³C-MFA) provide a detailed snapshot of the activity of central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[7][8] This allows researchers to understand how metabolic pathways are rewired in disease states like cancer and to identify potential therapeutic targets.[8]

-

Quantitative Proteomics: In proteomics, Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) or ¹⁵N metabolic labeling is used to accurately quantify changes in protein expression levels between different conditions.[9][10] By growing one cell population in a medium containing "heavy" ¹⁵N-labeled amino acids and another in a "light" ¹⁴N medium, the relative abundance of proteins can be determined by comparing the mass spectrometry signal intensities of the heavy and light peptide pairs.[9]

-

Drug Development: Stable isotopes are crucial throughout the drug development pipeline.[3][11] They are used to:

-

Elucidate Drug Metabolism: By labeling a drug candidate, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high accuracy.[1][3] This helps in identifying metabolites and understanding the drug's metabolic fate.

-

Determine Pharmacokinetics: Stable isotope-labeled drugs serve as ideal internal standards for quantitative bioanalysis, enabling precise measurement of drug concentrations in biological fluids and tissues.[12] This is critical for establishing the pharmacokinetic profile of a new drug.

-

Improve Safety and Efficacy: Deuterating a drug (replacing hydrogen with deuterium) can sometimes alter its metabolic profile, potentially leading to a longer half-life, reduced side effects, and improved oral bioavailability.[11]

-

Analytical Techniques for Stable Isotope Analysis

The detection and quantification of stable isotope enrichment are primarily achieved through two powerful analytical techniques: mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. When a metabolite is labeled with a stable isotope, its mass increases, resulting in a predictable shift in its m/z value.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of volatile and thermally stable metabolites. It provides excellent chromatographic separation and high sensitivity for measuring mass isotopomer distributions (the relative abundance of a metabolite with different numbers of heavy isotopes).[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for a broader range of metabolites, including those that are non-volatile or thermally labile. High-resolution mass spectrometers, such as Fourier-transform ion cyclotron resonance (FT-ICR) MS, can resolve the fine isotopic signatures of complex molecules.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS, NMR spectroscopy offers the unique advantage of providing positional information about the labeled atoms within a molecule.[6][13] This is crucial for distinguishing between different metabolic pathways that may produce the same metabolite but with a different labeling pattern (positional isotopomers).[6] 1D and 2D NMR techniques, such as ¹H-¹³C HSQC, are used to analyze the enrichment of ¹³C at specific carbon positions.[7]

Quantitative Data Presentation

The data generated from stable isotope tracing experiments are often presented in tables that summarize the isotopic enrichment or the calculated metabolic fluxes.

| Metabolite | Mass Isotopomer | Vehicle Control (%) | Drug Treated (%) |

| Citrate | M+0 | 55.2 ± 2.1 | 65.8 ± 3.4 |

| M+1 | 10.3 ± 0.8 | 8.1 ± 0.5 | |

| M+2 | 25.1 ± 1.5 | 18.9 ± 1.2 | |

| M+3 | 5.4 ± 0.4 | 4.2 ± 0.3 | |

| M+4 | 3.1 ± 0.3 | 2.1 ± 0.2 | |

| M+5 | 0.9 ± 0.1 | 0.7 ± 0.1 | |

| Glutamate | M+0 | 60.1 ± 2.5 | 70.3 ± 3.1 |

| M+1 | 12.5 ± 0.9 | 9.8 ± 0.6 | |

| M+2 | 22.3 ± 1.8 | 16.5 ± 1.1 | |

| M+3 | 3.2 ± 0.3 | 2.5 ± 0.2 | |

| M+4 | 1.5 ± 0.2 | 1.1 ± 0.1 | |

| M+5 | 0.4 ± 0.1 | 0.3 ± 0.1 |

| Metabolic Flux | Control (nmol/10⁶ cells/hr) | Treated (nmol/10⁶ cells/hr) | Fold Change |

| Glycolysis (Glucose -> Pyruvate) | 120.5 ± 10.2 | 85.3 ± 7.8 | 0.71 |

| Pentose Phosphate Pathway | 15.8 ± 2.1 | 18.2 ± 2.5 | 1.15 |

| TCA Cycle (Citrate Synthase) | 35.2 ± 3.5 | 25.1 ± 2.9 | 0.71 |

| Anaplerosis (Pyruvate -> OAA) | 8.1 ± 1.1 | 5.5 ± 0.8 | 0.68 |

Experimental Protocols

Detailed and rigorous experimental procedures are critical for obtaining high-quality data in stable isotope labeling studies.

Protocol 1: ¹³C Labeling of Adherent Mammalian Cells

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase (typically 70-80% confluency) at the time of labeling.

-

Media Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose) with the desired concentration of the ¹³C-labeled substrate (e.g., 10 mM [U-¹³C]-glucose) and dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites in the serum.

-

Labeling: Aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium. Incubate the cells for a time course determined by the metabolic pathway of interest, ensuring the cells reach an isotopic steady state.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with ice-cold saline.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

-

Sample Preparation for Analysis: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C or reconstituted in a suitable solvent for LC-MS or NMR analysis.

Protocol 2: Sample Preparation for Proteomics using ¹⁵N Labeling

-

Cell Culture and Labeling: Culture cells in a SILAC medium where the standard ("light") arginine and lysine are replaced with their ¹⁵N-labeled ("heavy") counterparts. Ensure at least five to six cell doublings to achieve complete incorporation of the heavy amino acids.

-

Cell Lysis and Protein Extraction: Harvest and lyse the "heavy" and "light" labeled cell populations separately using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). Mix equal amounts of protein from the "heavy" and "light" samples.

-

Protein Digestion:

-

Reduce the disulfide bonds in the mixed protein sample using dithiothreitol (DTT).

-

Alkylate the cysteine residues with iodoacetamide to prevent disulfide bond reformation.

-

Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

-

-

Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants that can interfere with mass spectrometry analysis.

-

LC-MS/MS Analysis: Analyze the cleaned peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of "heavy" and "light" peptides, and the ratio of their signal intensities is used to determine the relative abundance of the parent protein.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the logical flow of experiments and the interconnectedness of metabolic pathways.

Conclusion

Stable isotope tracers provide a dynamic and quantitative view of biological processes that is unattainable with other methods. From elucidating the intricate details of metabolic regulation to streamlining the development of new therapeutics, the applications of stable isotopes are vast and continue to expand. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies outlined in this guide is essential for harnessing the full potential of this powerful technology to drive discovery and innovation.

References

- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. metsol.com [metsol.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Stable Isotope Resolved Metabolomics Studies in Ex Vivo TIssue Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Spectroscopy and Isotopomer AnalysisResearch: AIRC - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 7. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sethnewsome.org [sethnewsome.org]

- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]

The Role of DL-Glutamic Acid-d5 in Advancing Neurological Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of DL-Glutamic acid-d5 in neurological research. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in numerous neurological disorders.[1] Stable isotope-labeled compounds, such as this compound, are invaluable tools for accurately quantifying glutamate levels and studying its metabolic dynamics in the brain. This guide details the core principles, experimental methodologies, and data interpretation associated with the use of this compound, with a focus on its application as an internal standard in mass spectrometry-based techniques.

Core Concepts in Glutamate Research Using Isotope Tracing

Stable isotope tracing is a powerful technique for elucidating metabolic pathways in vivo.[2] By introducing a labeled substrate, such as a deuterated or 13C-labeled amino acid, researchers can track its conversion into various metabolites, providing insights into pathway flux and enzyme activity. This compound, a deuterated form of glutamic acid, serves as an ideal internal standard for the quantification of endogenous glutamate. Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectrometry. This isotope dilution mass spectrometry approach is the gold standard for accurate and precise quantification of neurotransmitters in complex biological matrices like brain tissue and cerebrospinal fluid (CSF).

Beyond quantification, stable isotopes are instrumental in studying the glutamate-glutamine cycle , a critical pathway for maintaining the glutamate supply for neurotransmission.[3][4][5][6][7] This cycle involves the uptake of synaptically released glutamate by astrocytes, its conversion to glutamine, and the subsequent transport of glutamine back to neurons to be reconverted into glutamate.[3][4][5][6][7] Isotope labeling studies, often using 13C-glucose or 13C/15N-glutamine, have been pivotal in measuring the rate of this cycle in the human brain.[2][8]

Experimental Protocols

In Vivo Microdialysis for Brain Extracellular Fluid Sampling

In vivo microdialysis is a widely used technique to sample the extracellular fluid of the brain in awake, behaving animals, and in clinical settings.[9][10][11][12][13] This method allows for the continuous monitoring of neurotransmitter levels, including glutamate, in specific brain regions.

Methodology:

-

Probe Implantation: A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into the brain region of interest.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 0.5-2 µL/min).[14]

-

Analyte Collection: Small molecules in the extracellular fluid, including glutamate, diffuse across the probe's membrane into the aCSF. The resulting dialysate is collected at regular intervals.[10]

-

Sample Handling: Collected dialysate samples are immediately placed on dry ice or in a refrigerated fraction collector to prevent degradation of analytes and stored at -80°C until analysis.[10]

Quantification of Glutamate using LC-MS/MS with this compound Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying neurotransmitters in microdialysis samples.[9][11][12][13][15] The use of a deuterated internal standard like this compound is crucial for accurate quantification by correcting for variability in sample preparation and instrument response.[9][15]

Methodology:

-

Sample Preparation:

-

Thaw frozen microdialysate samples.

-

To a known volume of the sample, add a precise amount of this compound solution of a known concentration.

-

For some applications, derivatization of the amino acids with a reagent like benzoyl chloride may be performed to improve chromatographic separation and sensitivity.[13][14]

-

Protein precipitation with a solvent like acetonitrile may be necessary for tissue homogenates or CSF samples.

-

-

Liquid Chromatography (LC):

-

Inject the prepared sample into an HPLC or UHPLC system.

-

Separation is typically achieved on a reverse-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column for polar analytes like glutamate.[9][15]

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is commonly used.[15]

-

-

Tandem Mass Spectrometry (MS/MS):

-

The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.[9][15]

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous glutamate and the this compound internal standard are monitored.

-

The concentration of endogenous glutamate is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled glutamate and a fixed concentration of the internal standard.

-

Data Presentation

The following tables summarize representative quantitative data from studies investigating glutamate levels and metabolism in neurological research.

| Study Focus | Brain Region/Sample Type | Measurement | Value (mean ± SD) | Reference |

| Glutamate Turnover in Human Brain | Occipital/Parietal Lobe | Tricarboxylic Acid (TCA) Cycle Rate | 0.77 ± 0.07 µmol/min/g | [2],[8] |

| Glucose Oxidation Rate | 0.39 ± 0.04 µmol/min/g | [2],[8] | ||

| Glutamate/Glutamine Cycle Rate | 0.32 ± 0.05 µmol/min/g | [2],[8] | ||

| Glutamate Turnover in Human Brain | Occipital Gray Matter | TCA Cycle Rate | 0.88 ± 0.12 µmol/g/min | [16] |

| Occipital White Matter | TCA Cycle Rate | 0.28 ± 0.13 µmol/g/min | [16] | |

| Glutamate Levels in Multiple Sclerosis | Cerebrospinal Fluid (MS Patients) | L-Glutamate Concentration | 5.71 [4.76–7.08] µM (median [IQR]) | [17] |

| Cerebrospinal Fluid (Controls) | L-Glutamate Concentration | 6.24 [5.39–7.41] µM (median [IQR]) | [17] | |

| Glutamate Levels in ALS | Cerebrospinal Fluid (ALS Patients with high Glu) | Glutamate Concentration | > Normal Range (40.8% of patients) | [18] |

Visualizations

Glutamate-Glutamine Cycle Signaling Pathway

References

- 1. journals.hh-publisher.com [journals.hh-publisher.com]

- 2. Determination of the rate of the glutamate/glutamine cycle in the human brain by in vivo 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Modeling the glutamate–glutamine neurotransmitter cycle [frontiersin.org]

- 6. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamate–glutamine cycle - Wikipedia [en.wikipedia.org]

- 8. Determination of the rate of the glutamate/glutamine cycle in the human brain by in vivo 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid analysis of glutamate, glutamine and GABA in mice frontal cortex microdialysis samples using HPLC coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. neuropharmacologie.universite-paris-saclay.fr [neuropharmacologie.universite-paris-saclay.fr]

- 12. researchgate.net [researchgate.net]

- 13. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spectroscopic imaging of glutamate C4 turnover in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iris.unina.it [iris.unina.it]

- 18. Glutamate levels in cerebrospinal fluid in amyotrophic lateral sclerosis: a reappraisal using a new HPLC method with coulometric detection in a large cohort of patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Mass Shift of DL-Glutamic Acid-d5 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in understanding and analyzing the mass shift of DL-Glutamic acid-d5 using mass spectrometry (MS). The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of quantitative analysis in various scientific disciplines, offering enhanced accuracy and precision. This document details the theoretical basis for the expected mass shift, potential sources of deviation, and a comprehensive experimental protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Concept: The Mass Shift in Isotopic Labeling

Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopes. In the case of this compound, five hydrogen atoms (protium) are replaced by their heavier, stable isotope, deuterium. This substitution results in a molecule that is chemically and structurally very similar to its unlabeled counterpart but has a distinct, higher mass. This deliberate mass difference is the foundation of its utility as an internal standard in mass spectrometry, allowing for its differentiation from the endogenous analyte.

The mass shift is the difference between the monoisotopic mass of the labeled compound (this compound) and the unlabeled compound (DL-Glutamic acid). This shift is a critical parameter in setting up MS acquisition methods and for data analysis.

Quantitative Data Summary

The expected mass shift is calculated based on the difference in the precise masses of the isotopes. The following table summarizes the key quantitative data for understanding the mass shift of this compound.

| Parameter | Value (Da) | Source |

| Monoisotopic Mass of Hydrogen (¹H) | 1.007825 | [1] |

| Monoisotopic Mass of Deuterium (²H) | 2.014102 | [1] |

| Monoisotopic Mass of DL-Glutamic Acid (C₅H₉NO₄) | 147.053158 | [2] |

| Theoretical Monoisotopic Mass of this compound (C₅H₄D₅NO₄) | 152.084543 | Calculated |

| Expected Mass Shift | 5.031385 | Calculated |

Calculation of Theoretical Monoisotopic Mass of this compound: Monoisotopic Mass of DL-Glutamic Acid - (5 * Monoisotopic Mass of ¹H) + (5 * Monoisotopic Mass of ²H) = 147.053158 - (5 * 1.007825) + (5 * 2.014102) = 152.084543 Da

Calculation of Expected Mass Shift: Theoretical Monoisotopic Mass of this compound - Monoisotopic Mass of DL-Glutamic Acid = 152.084543 - 147.053158 = 5.031385 Da

It is important to note that the observed mass shift in an experimental setting may slightly deviate from the theoretical value due to factors such as instrument calibration and resolution.

Experimental Protocol: LC-MS/MS Analysis of this compound

This section outlines a detailed methodology for the quantitative analysis of DL-Glutamic acid, using this compound as an internal standard.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the sample matrix (e.g., plasma, cell culture media) while removing interfering substances.

-

Protein Precipitation:

-

To a 100 µL aliquot of the sample, add a known concentration of this compound internal standard.

-